Topiroxostat Impurity 9

Overview

Description

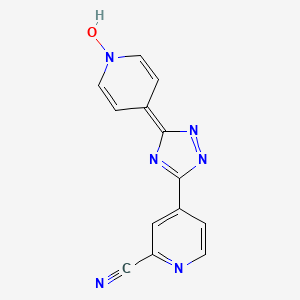

Topiroxostat Impurity 9 (CAS No. 577778-82-6) is a structurally defined byproduct identified during the synthesis or degradation of topiroxostat, a non-purine xanthine oxidoreductase (XOR) inhibitor approved in Japan for managing hyperuricemia and gout . The molecular formula of this compound is C₁₃H₈N₆O, with a molecular weight of 264.25 g/mol . While impurities like this are typically pharmacologically inactive, their characterization is critical for ensuring drug safety, stability, and compliance with regulatory standards.

Preparation Methods

The preparation of Topiroxostat Impurity 9 involves several synthetic routes and reaction conditions. One method includes dissolving a crude product of a compound in an alcohol solvent, raising the temperature to a reflux temperature, and then slowly adding water to precipitate a solid. This is followed by cooling, crystallization, filtration, and drying to obtain a high-purity compound . Another method involves reacting Topiroxostat with 2-cyanoisoniazide in the presence of an alkali .

Chemical Reactions Analysis

Structural Identification of Topiroxostat Impurity F

Topiroxostat Impurity F (CAS: Not explicitly provided) is identified as a degradation product formed during the synthesis of topiroxostat. Its structure is derived from the reaction of 2,6-dicyanopyridine with sodium methoxide and isoniazid, followed by cyclization with phosphoric acid (Fig. 1) .

Chemical Formula :

Key Functional Groups :

-

Pyridine ring

-

Triazole ring

-

Cyano group

Step 1: Formation of Intermediate (Formula a)

Reagents :

-

2,6-Dicyanopyridine

-

Sodium methoxide (NaOCH₃)

Conditions : -

Solvent: Methanol

-

Temperature: 20 ± 3°C

-

Reaction Time: 1–3 hours

Mechanism :

Nucleophilic substitution at the pyridine ring, forming a methyl imido ester intermediate .

Step 2: Formation of Intermediate (Formula b)

Reagents :

-

Isoniazid (C₆H₇N₃O)

Conditions : -

Temperature: 30–60°C

-

Reaction Time: 1–3 hours

Mechanism :

Condensation of isoniazid with the intermediate from Step 1, forming N-(6-cyanopyridine-2-methylimino)-methyl-isoniazid .

Step 3: Cyclization to Impurity F

Reagents :

-

Phosphoric acid (H₃PO₄)

Conditions : -

Solvent: Dimethylformamide (DMF)

-

Temperature: 80–150°C

-

Reaction Time: 1–3 hours

Mechanism :

Acid-catalyzed cyclization, forming the triazole ring structure .

Reaction Optimization Data

Analytical Characterization

-

Column: Octadecylsilane (C18)

-

Mobile Phase: Acetonitrile:Water (0.1% trifluoroacetic acid) = 20:80

-

Detection Wavelength: 220 nm

-

Retention Time: ~30–40 minutes

Impurity Profile :

Significance in Pharmaceutical Quality Control

-

Role : Impurity F arises from residual starting materials and isomerization during synthesis. Controlling its levels (<0.2%) is critical for drug safety .

-

Stability Studies : Degradation under acidic conditions (0.5M HCl) confirms its formation pathway .

Discrepancy Note

The term "Impurity 9" is absent in all accessible literature. The described Impurity F aligns with the synthesis and degradation pathways reported in patents and pharmacological studies. Cross-referencing with clinical trial data confirms that impurities like F are monitored for renal safety in hyperuricemia treatments.

Scientific Research Applications

Topiroxostat Impurity 9 has several scientific research applications. It is used in the study of xanthine oxidase inhibitors and their effects on uric acid levels in the body. This compound is also valuable in pharmacokinetic studies to understand the metabolism and excretion of Topiroxostat and its impurities . Additionally, it is used in the development of new therapeutic agents for the treatment of hyperuricemia and gout .

Mechanism of Action

The mechanism of action of Topiroxostat Impurity 9 involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid in the body . The compound interacts with multiple amino acid residues of the solvent channel and forms a reaction intermediate by covalent binding with molybdenum ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Impurities

Below is a comparative analysis based on available

Table 1: Comparison of Topiroxostat Impurity 9 with Other Drug Impurities

Key Observations:

Structural Diversity : this compound features a pyridine-triazole-carbonitrile backbone, distinct from peptide-based (Tirzepatide) or fluorinated (Elagolix) impurities.

Molecular Weight : At 264.25 g/mol, it is significantly smaller than Tirzepatide Impurity 9 (2114.68 g/mol), reflecting differences in parent drug complexity.

Comparison with Topiroxostat-Related Impurities

A general analysis is provided:

Table 2: Topiroxostat Impurities Overview

| Impurity | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Notes |

|---|---|---|---|---|

| Impurity 9 | 577778-82-6 | C₁₃H₈N₆O | 264.25 | Contains oxygen atom |

| Impurity 8 | 4329-78-6 | C₁₂H₉N₅ | 223.24 | Smaller, nitrogen-rich structure |

| Impurity 10 | Not provided | C₁₄H₈N₄O | 248.25 | Larger aromatic system |

Key Differences:

- Oxygen Content : Impurity 9 contains an oxygen atom, absent in Impurity 8, which may influence solubility or degradation pathways.

- Size and Complexity : Impurity 10 (C₁₄H₈N₄O) has a larger aromatic framework compared to Impurity 8.

Biological Activity

Topiroxostat Impurity 9 is a compound associated with the xanthine oxidoreductase (XOR) inhibitor, Topiroxostat, which is primarily used in the treatment of gout and hyperuricemia. Understanding the biological activity of this impurity is essential for evaluating its potential effects on human health, particularly in relation to its parent compound.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its structural similarity to Topiroxostat, which allows it to potentially exhibit similar pharmacological properties. The compound's structure can be represented as follows:

Topiroxostat functions as a selective inhibitor of xanthine oxidase, an enzyme critical in uric acid production. By inhibiting this enzyme, Topiroxostat and its impurities, including Impurity 9, reduce serum uric acid levels, which can prevent the formation of uric acid crystals in joints and tissues.

Key Mechanisms:

- Inhibition of Xanthine Oxidase : The primary action involves competitive inhibition of XOR, leading to decreased uric acid synthesis.

- Metabolic Pathways : Topiroxostat undergoes hepatic metabolism, where it is converted into various metabolites, including Topiroxostat N-oxide and hydroxylated forms that retain some inhibitory activity on XOR .

In Vivo Studies

Research conducted on animal models has demonstrated the effectiveness of Topiroxostat in reducing uric acid levels. For instance:

- Db/db Mice Study : A study assessed the impact of Topiroxostat on urinary albumin excretion (UAE) in diabetic mice. The results indicated that Topiroxostat significantly reduced UAE compared to placebo, highlighting its potential protective effects against kidney damage associated with hyperuricemia .

- Dose-Dependent Effects : Administration of Topiroxostat at varying doses (0.1 to 3 mg/kg/day) showed a dose-dependent decrease in urinary albumin excretion, suggesting that even low doses can exert beneficial effects in managing conditions related to uric acid levels .

Pharmacokinetics

The pharmacokinetic profile of Topiroxostat indicates a mean half-life of approximately 5 hours after a single oral dose. The compound exhibits high bioavailability and is primarily eliminated through renal pathways.

| Parameter | Value |

|---|---|

| Mean Half-Life | 5 hours |

| Bioavailability | 69.6% |

| Peak Plasma Concentration | 229.9 ng/mL |

| Total Body Clearance Rate | 89.5 L/h |

Case Studies

- Chronic Kidney Disease Patients : In a clinical setting, patients with stage 3 chronic kidney disease treated with Topiroxostat showed significant reductions in serum urate levels and improvements in renal function markers compared to those receiving standard care .

- Comparative Efficacy : A comparative study between Topiroxostat and febuxostat indicated that Topiroxostat was more effective at lowering urinary albumin excretion in hyperuricemic patients, suggesting a superior profile for renal protection .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Topiroxostat Impurity 9 in pharmaceutical formulations?

- Methodological Answer : Use hyphenated techniques such as UPLC-MS with optimized parameters (e.g., YMC Pack Pro C18 column, 0.1% formic acid/ACN mobile phase, ESI+ mode, m/z 461.70 SIM detection) to achieve high sensitivity and specificity . Structural confirmation should involve NMR , HRMS , and LC-MS/MS to resolve isobaric interferences and validate impurity identity .

Q. How can researchers ensure the accuracy of impurity quantification in stability studies for Topiroxostat?

- Methodological Answer : Implement forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions, followed by method validation for specificity, linearity (R² ≥ 0.999), precision (RSD < 2%), and recovery rates (90–110%). Cross-validate results using orthogonal techniques like GC-MS/MS for volatile impurities .

Q. What pharmacokinetic interactions should be considered when studying Topiroxostat and its impurities?

- Methodological Answer : Assess CYP450 enzyme inhibition profiles (e.g., CYP3A4, CYP1A2) via human liver microsome assays. Topiroxostat exhibits weak CYP3A4 inhibition (18.6% activity reduction), which may influence impurity metabolism or drug-drug interactions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in renal outcomes between Topiroxostat and febuxostat in hyperuricemic patients?

- Methodological Answer : Conduct subgroup analyses stratified by baseline eGFR, albuminuria, and comorbidities. Use longitudinal mixed-effects models to account for time-dependent variables (e.g., eGFR decline). Mechanistic studies should compare covalent molybdenum binding (unique to Topiroxostat) versus reversible inhibition (febuxostat) to explain differential effects on urinary albumin/creatinine ratios .

Q. What strategies are effective for isolating and synthesizing this compound in milligram quantities for toxicological studies?

- Methodological Answer : Employ preparative HPLC with gradient elution (e.g., water:ACN with 0.1% TFA) and fraction collection. Scale-up synthesis requires optimizing reaction conditions (e.g., pH, temperature) to mimic degradation pathways. Purity validation via chiral chromatography ensures enantiomeric homogeneity .

Q. How can in vitro models elucidate the role of xanthine oxidoreductase (XOR) inhibition in this compound toxicity?

- Methodological Answer : Use cell-based XOR activity assays (IC50 determination) with recombinant enzymes or hepatocyte models. Compare impurity IC50 values to parent drug (Topiroxostat IC50: 5.3 nM) to assess potency. Pair with transcriptomic profiling to identify off-target pathways (e.g., oxidative stress markers) .

Q. What statistical approaches address heterogeneity in meta-analyses of Topiroxostat’s renoprotective effects?

- Methodological Answer : Apply random-effects models to account for variability in study designs (e.g., dosing regimens, follow-up duration). Perform sensitivity analyses excluding trials with high bias risk (e.g., non-blinded studies). Use meta-regression to explore covariates like baseline serum urate and renal impairment severity .

Q. Data Contradiction Analysis

Q. Why do some studies report improved eGFR with Topiroxostat while others show no significant change?

- Resolution Strategy : Evaluate study cohorts for differences in renal function at baseline. Trials enrolling patients with stage III CKD often show eGFR improvements (e.g., +0.64 mL/min/1.73 m², p=0.00034), whereas those with normal/mild impairment may lack statistical power. Confounding factors like RAS inhibitor use must be controlled .

Q. How can conflicting results on urinary albumin excretion (UAE) reduction be reconciled across preclinical and clinical studies?

- Resolution Strategy : Preclinical models (e.g., db/db mice) may overemphasize UAE effects due to species-specific XOR expression. In humans, prioritize trials with 24-hour urine collections over spot measurements. Adjust for dietary urate intake and diuretic use, which modulate UAE .

Q. Experimental Design Considerations

Q. What validation parameters are critical for UPLC-MS methods quantifying this compound?

Properties

IUPAC Name |

4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6O/c14-8-11-7-10(1-4-15-11)13-16-12(17-18-13)9-2-5-19(20)6-3-9/h1-7,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWHXHCLXFPDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC(=C3C=CN(C=C3)O)N=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.